molecular formula C10H17FINO2 B1473833 Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate CAS No. 476415-08-4

Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate

Cat. No. B1473833
M. Wt: 329.15 g/mol
InChI Key: NDQMDDFCALTAFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds like “tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate” has been studied . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .

Scientific Research Applications

Enzymatic Metabolism Studies

Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate has been explored in enzymatic metabolism studies. For instance, its in vitro metabolism, involving hydroxylation and carbonyl reduction, was investigated using a hepatic microsomal system. This provided insights into metabolic reactions and pathways of related compounds in biological systems (Yoo et al., 2008).

Organic Synthesis

The compound is used in organic synthesis, particularly in the preparation of Boc-protected 2-benzylpyrrolidines. It was added to activated zinc and aryl halides, demonstrating its role as a versatile reagent in organic chemistry (Massah et al., 2010).

Asymmetric Synthesis

It plays a significant role in asymmetric synthesis, as seen in the synthesis of N-tert-butyl disubstituted pyrrolidines. This process illustrates its utility in producing chiral compounds, which are crucial in pharmaceutical research (Chung et al., 2005).

Structural Analysis and Characterization

Its structural properties have been analyzed through methods like X-ray diffraction, offering insights into the molecular structure and conformation which are essential in the design of pharmaceuticals and materials (Naveen et al., 2007).

Influenza Neuraminidase Inhibitors

The compound has been part of the discovery of potent inhibitors of influenza neuraminidase, highlighting its role in antiviral drug development. This application underscores its importance in addressing global health challenges (Wang et al., 2001).

Synthesis of Fluorinated Compounds

It has been used in the synthesis of fluorinated compounds, demonstrating its utility in introducing fluorine into molecules, a strategy often used to enhance the properties of pharmaceuticals (Funabiki et al., 2008).

Material Science Applications

Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate has been employed in the synthesis of new polyamides with unique properties for potential use in materials science (Hsiao et al., 2000).

Safety And Hazards

For “tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate”, safety information includes pictograms GHS07, signal word warning, and hazard statements H302, H315, H319 . Precautionary statements include P264, P280, P305, P313, P337, P338, P351 .

properties

IUPAC Name

tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FINO2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQMDDFCALTAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VL Ung - 2020 - search.proquest.com
The complement system is a critical piece of the innate immune system, which recognizes and defends against pathogens through the formation of the membrane attack complex (MAC)…
Number of citations: 0 search.proquest.com

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